3-Amino-6-methylindolin-2-one 3-Amino-6-methylindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009273
InChI: InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

3-Amino-6-methylindolin-2-one

CAS No.:

Cat. No.: VC16009273

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-methylindolin-2-one -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 3-amino-6-methyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12)
Standard InChI Key NDNSBBUGJCECSF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(C(=O)N2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 3-amino-6-methylindolin-2-one consists of an indole backbone modified by a ketone group at position 2, an amino group at position 3, and a methyl substituent at position 6. This configuration imparts distinct electronic and steric properties compared to other indolinone derivatives.

Molecular Formula and Weight

  • Molecular formula: C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

  • Molecular weight: 174.20 g/mol

Key Functional Groups

  • Lactam ring: The 2-oxo group contributes to hydrogen-bonding capacity and influences reactivity.

  • Amino group (-NH2_2): Enhances solubility in polar solvents and participates in nucleophilic reactions.

  • Methyl group (-CH3_3): Introduces steric hindrance, potentially affecting binding interactions in biological systems.

Spectral Characteristics

While experimental data for this compound remain unpublished, analogous indolinones exhibit:

  • IR spectroscopy: Strong absorption bands near 1680–1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretches).

  • NMR:

    • 1H^1\text{H}: Methyl protons resonate at δ 2.1–2.3 ppm; aromatic protons appear between δ 6.8–7.5 ppm.

    • 13C^{13}\text{C}: Carbonyl carbon typically observed at δ 170–175 ppm.

Synthesis and Chemical Reactivity

Reductive Amination

  • Starting material: 6-Methylindolin-2-one.

  • Reagents: Ammonia (NH3_3) or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Conditions: Reflux in methanol or ethanol at 60–80°C for 12–24 hours.

Palladium-Catalyzed Coupling

  • Cross-coupling: Utilizing Buchwald-Hartwig amination to introduce the amino group at position 3.

  • Catalyst: Palladium(II) acetate with ligands such as Xantphos.

  • Solvent: Toluene or dioxane at elevated temperatures (100–120°C).

Reactivity Profile

  • Amino group: Participates in acylation, alkylation, and Schiff base formation.

  • Lactam ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions.

  • Methyl group: May undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO4_4, H2_2O2_2).

Industrial and Research Applications

Chemical Intermediate

  • Dye synthesis: As a precursor for azodyes due to its aromatic amine functionality.

  • Polymer chemistry: Incorporation into polyamides for enhanced thermal stability.

Analytical Applications

  • Chiral resolution: Potential use as a stationary phase modifier in HPLC columns for enantiomer separation.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic optimization: Scalable methods for high-yield production remain unexplored.

  • Toxicity profiling: No data exist on acute or chronic exposure effects.

Research Priorities

  • In vitro screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Structural modification: Explore halogenation or sulfonation to enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator